molecular formula C20H16N4OS B4421081 3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4421081
M. Wt: 360.4 g/mol
InChI Key: TZXFWOJEOMPGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells and other immune cells.

Mechanism of Action

3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide works by selectively inhibiting the activity of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a critical role in the development and survival of B cells, and its dysregulation has been implicated in the pathogenesis of various types of cancer and autoimmune diseases. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote cell growth and survival, leading to the suppression of cancer cell proliferation and the modulation of immune cell activity.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life that allows for once-daily dosing. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to have a favorable safety profile, with no significant drug-drug interactions or adverse effects on organ function.

Advantages and Limitations for Lab Experiments

3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to modulate immune cell activity. However, this compound also has some limitations, including the need for careful dosing and monitoring to avoid toxicity, and the potential for off-target effects on other signaling pathways.

Future Directions

There are several future directions for research on 3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, including the development of combination therapies with other targeted agents or immunotherapies, the exploration of its activity in other types of cancer and autoimmune diseases, and the investigation of its potential as a biomarker for predicting response to therapy. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential resistance mechanisms that may limit its clinical efficacy.

Scientific Research Applications

3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and suppressing the activity of immune cells. This compound has been shown to be effective in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma, as well as autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-12-4-2-3-5-15(12)23-19(25)18-17(21)14-6-7-16(24-20(14)26-18)13-8-10-22-11-9-13/h2-11H,21H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXFWOJEOMPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
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